molecular formula C17H26N2O3 B13272018 Tert-butyl 4-[(4-aminobenzyl)oxy]piperidine-1-carboxylate

Tert-butyl 4-[(4-aminobenzyl)oxy]piperidine-1-carboxylate

Cat. No.: B13272018
M. Wt: 306.4 g/mol
InChI Key: LTINXQVKSXNAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(4-aminobenzyl)oxy]piperidine-1-carboxylate is a protected piperidine derivative of significant interest in medicinal and synthetic chemistry. This compound serves as a versatile and crucial synthetic intermediate, or "building block," for the construction of more complex molecules. Its molecular structure incorporates two key functional groups: a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, and a benzyl ether moiety with a primary aromatic amine . The Boc group is a cornerstone of modern organic synthesis, as it protects the amine functionality from unwanted reactions during synthetic sequences and can be readily removed under mild acidic conditions when needed . The presence of the primary aromatic amine on the benzyl group provides a distinct handle for further chemical modification, allowing researchers to form amide bonds or other linkages to create diverse compound libraries. Compounds with similar piperidine-backbone structures are frequently employed in drug discovery efforts, particularly in the development of agonists for protein targets like the G protein-coupled receptor 119 (GPR119) . This reagent is intended for use by qualified laboratory personnel solely for research and development purposes. It is not for diagnostic, therapeutic, or any other human use. Handle with care, as related amino/ether piperidine compounds can cause severe skin burns and serious eye damage . Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 4-[(4-aminophenyl)methoxy]piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-12-13-4-6-14(18)7-5-13/h4-7,15H,8-12,18H2,1-3H3

InChI Key

LTINXQVKSXNAHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material: tert-Butyl 4-methylsulfonyloxypiperidine-1-carboxylate (prepared as per chemical literature, e.g., Chemical & Pharmaceutical Bulletin 2001, 49(7), 822-829).
  • Reaction: The protected piperidine undergoes nucleophilic substitution with 4-aminobenzylamine or its derivatives in the presence of a base such as potassium carbonate.
  • Solvent: Ethanol or N,N-dimethylacetamide (DMA) are commonly used.
  • Conditions: Reflux at 85°C for 12-18 hours, with the reaction monitored via TLC or HPLC.
  • Workup: The product is isolated by filtration, washed, and purified by chromatography or recrystallization.

Data:

Yield Reaction Conditions Notes
58-84% Reflux at 85°C, 12-18h Use of cesium fluoride or potassium carbonate as base

Literature Reference:

  • The process described in WO2014200786A1 involves similar nucleophilic substitution strategies, utilizing protected piperidine derivatives and benzylamine intermediates.

Formation via Carbamate Intermediates

This approach involves the formation of carbamate intermediates, which are then transformed into the target compound.

Procedure:

  • Step 1: Synthesis of tert-butyl 4-[(benzyloxy)-6-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido]piperidine-1-carboxylate through carbamoylation of the piperidine nitrogen.
  • Step 2: Hydrogenolysis or catalytic deprotection of the benzyl group to generate the amino functionality.
  • Step 3: Coupling with 4-aminobenzyl derivatives using carbodiimide or similar coupling reagents.

Conditions:

  • Reactions are conducted under inert atmosphere, typically with N,N-dimethylformamide (DMF) or DMA as solvents.
  • Catalytic hydrogenation for benzyl deprotection, often using Pd/C under hydrogen atmosphere.

Data:

Yield Reaction Conditions Notes
60-70% Hydrogenation at 50-60°C, 1-2 atm H2 Requires careful control to avoid over-reduction

Literature Reference:

  • WO2014200786A1 patent describes similar carbamate and amide formation pathways for complex piperidine derivatives.

Multistep Synthesis via Cross-Coupling

Recent advances include the use of cross-coupling reactions, such as Buchwald-Hartwig amination, to introduce amino groups onto aromatic rings, followed by attachment to the piperidine core.

Procedure:

  • Step 1: Synthesis of 4-aminobenzyl derivatives via halogenation and subsequent amination.
  • Step 2: Coupling with a protected piperidine derivative bearing a leaving group (e.g., halide or sulfonate ester).
  • Step 3: Deprotection and purification.

Conditions:

  • Palladium-catalyzed coupling in the presence of phosphine ligands.
  • Solvent: Toluene or dioxane.
  • Temperature: 80-110°C.

Data:

Yield Reaction Conditions Notes
70-85% Pd catalyst, reflux Suitable for late-stage functionalization

Literature Reference:

  • Cross-coupling strategies are discussed in recent patent literature and advanced organic synthesis journals.

Summary Table of Preparation Methods

Method Key Reagents Solvent Reaction Time Typical Yield Remarks
Nucleophilic substitution Protected piperidine, benzylamine Ethanol, DMA 12-18h 58-84% Widely used, reliable
Carbamate formation Carbamoyl chlorides, benzyl alcohol DMF, H2 1-2 days 60-70% Suitable for complex derivatives
Cross-coupling Halogenated benzene, Pd catalyst Toluene, dioxane 8-12h 70-85% Advanced, late-stage functionalization

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL4-[(4-AMINOBENZYL)OXY]PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halides and other nucleophiles/electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

TERT-BUTYL4-[(4-AMINOBENZYL)OXY]PIPERIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL4-[(4-AMINOBENZYL)OXY]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

The tert-butyl piperidine-1-carboxylate scaffold is highly modular, with variations in the substituent at the 4-position significantly altering physicochemical and biological properties. Key structural analogs include:

Compound Name Substituent Molecular Weight Key Features Reference
Tert-butyl 4-[(4-aminobenzyl)oxy]piperidine-1-carboxylate 4-aminobenzyloxy ~334.39 (calc) Reactive NH₂ group for conjugation; used in drug intermediates
tert-butyl 4-[(4-bromobenzyl)oxy]piperidine-1-carboxylate 4-bromobenzyloxy 370.29 Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura)
tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-methylpentyl 283.41 Lipophilic alkyl chain enhances membrane permeability
tert-butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate 5-bromopyridin-2-yloxy 357.25 Heteroaromatic substituent for target-specific interactions

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminobenzyloxy group (electron-donating) contrasts with the 4-bromobenzyloxy substituent (electron-withdrawing), affecting reactivity in aromatic substitution reactions .
  • Biological Relevance: The amino group in the target compound facilitates conjugation with carboxylic acids or carbonyl groups, a strategy employed in prodrug design .
Pharmacological Analogs

Piperidine-carboxylate derivatives are frequently employed in drug discovery. Notable examples:

  • Kinase Inhibitors : Analogous tert-butyl piperidine derivatives with triazole or benzimidazole moieties showed selective inhibition of kinases and bromodomain proteins .
  • Antiviral Scaffolds : Compounds like tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) were synthesized as intermediates for antiviral candidates .
Table 1. Key Properties of Selected Analogs
Property Target Compound 4-Bromo Analog 4-Methylpentyl Analog
Molecular Weight ~334.39 370.29 283.41
Reactive Site NH₂ (benzyl) Br (benzyl) Alkyl chain
Typical Application Drug intermediate Cross-coupling precursor Lipophilic scaffold
Synthetic Yield Not reported High (≥95% purity) 86%

Biological Activity

Tert-butyl 4-[(4-aminobenzyl)oxy]piperidine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C17H26N2O3 and a molecular weight of approximately 306.4 g/mol. It features a piperidine ring, a tert-butyl ester, and an ether linkage to a 4-aminobenzyl group. The melting point ranges from 117°C to 121°C, indicating stability under moderate heat .

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Aminobenzyl Group : Accomplished via nucleophilic substitution.
  • Attachment of the Tert-Butyl Group : Performed through esterification reactions.

These methods allow for modifications that could enhance biological activity or tailor properties for specific applications.

Pharmacological Potential

Piperidine derivatives are often associated with various pharmacological properties, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial strains, indicating potential as antibacterial agents.
  • Enzyme Inhibition : Some derivatives inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's .

The compound's ability to modulate biological pathways may be explored further in drug development.

Antitumor Activity

Research on related piperidine derivatives has indicated significant antitumor activity. For instance, studies have demonstrated that certain piperazine derivatives exhibit inhibitory effects on cancer cell lines, suggesting that this compound may also possess similar properties .

The mechanism through which this compound exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructurePotential enzyme inhibitor; antitumor activity
Piperazine Derivative AStructureAcetylcholinesterase inhibitor
Piperazine Derivative BStructureAntimicrobial properties

This table illustrates how this compound stands out due to its unique functional groups and structural arrangement, which may confer distinct biological properties compared to similar compounds.

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

  • In vivo Studies : To assess therapeutic efficacy and safety.
  • Molecular Docking Studies : To identify specific targets and mechanisms of action.

These studies will be essential in determining the compound's viability as a therapeutic agent in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing tert-butyl 4-[(4-aminobenzyl)oxy]piperidine-1-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a piperidine derivative with a benzyl halide under basic conditions (e.g., triethylamine in dichloromethane) . Optimizing yields requires adjusting reaction time, temperature, and stoichiometry. Catalysts like DMAP (4-dimethylaminopyridine) or coupling reagents (e.g., DCC) can enhance efficiency . Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like the tert-butyl ester (C=O stretch ~1700 cm1^{-1}) .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer : Solubility is assessed in polar (DMSO, water) and nonpolar solvents (dichloromethane) via saturation experiments. Stability studies involve incubating the compound at different pH levels (e.g., 2–12), temperatures (4°C–37°C), and light exposure, with degradation monitored via HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the aminobenzyloxy group in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating amino group (-NH2_2) on the benzyl ring enhances nucleophilicity, facilitating substitution at the piperidine oxygen. However, steric hindrance from the tert-butyl group may slow kinetics. Computational studies (DFT) can model transition states, while kinetic isotope effects elucidate rate-determining steps .

Q. How do structural modifications (e.g., halogenation or methylation) impact the compound’s binding affinity to biological targets?

  • Methodological Answer : Radiolabeled ligand binding assays (e.g., using 3^3H or fluorescent tags) quantify affinity shifts. For example, replacing the amino group with a nitro group reduces basicity, altering receptor interactions. Structure-activity relationship (SAR) models correlate substituent properties (logP, Hammett constants) with IC50_{50} values .

Q. What experimental and computational strategies resolve contradictions in reported enzymatic inhibition data?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like enzyme concentration, buffer pH, and cofactors .
  • Molecular Docking : Predict binding poses using software like AutoDock or Schrödinger to identify key residues (e.g., hydrogen bonds with piperidine nitrogen) .
  • Enzyme Kinetics : Compare Michaelis-Menten parameters under identical conditions to isolate compound effects .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral palladium catalysts) ensures stereochemical control. Continuous-flow systems improve reproducibility, while crystallization or chiral HPLC separates enantiomers. Process analytical technology (PAT) monitors critical quality attributes in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.